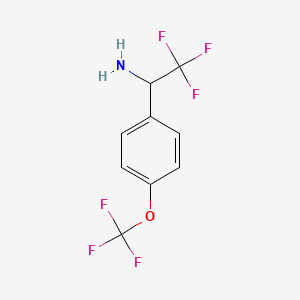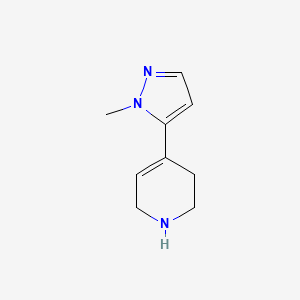
4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine
Overview
Description
“4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine” is a chemical compound with the CAS Number: 640270-01-5 . It has a molecular weight of 165.24 .
Synthesis Analysis
While specific synthesis methods for “4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine” were not found, there are related studies on the synthesis of pyrazole derivatives. For instance, one study synthesized derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .
Molecular Structure Analysis
The molecular formula of “4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine” is C9H15N3 . The monoisotopic mass is 165.126602 Da .
Physical And Chemical Properties Analysis
Scientific Research Applications
Bioisosteric Replacement and Anti-Inflammatory Properties
4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine derivatives have been synthesized and evaluated as anti-inflammatory agents. Notably, these compounds, with various substituents attached to the tetrahydropyridyl N(1)-nitrogen atom, demonstrated that the N-methyl-1,2,3,6-tetrahydropyridyl moiety serves as a suitable bioisosteric replacement for the tolyl moiety found in celecoxib. This finding opens pathways for developing novel anti-inflammatory agents using this core structure (Chowdhury et al., 2008).
Neuroprotective Potential in Parkinson's Disease
Compounds related to 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine have been studied for their neuroprotective properties. Specifically, their roles in models of Parkinson's disease have been explored, examining the mechanisms of neurotoxicity and potential pathways for intervention. This includes studies on how mitochondrial toxins like MPP+ (related to the 1,2,3,6-tetrahydropyridine structure) inhibit pyruvate-malate respiration in isolated mitochondria and cause damage to dopaminergic pathways in the brain (Heikkila et al., 1985). Another study discussed the activation of poly(ADP-ribose) polymerase in response to MPTP toxicity and its implications in the pathogenesis of Parkinson's disease, suggesting potential therapeutic targets for its treatment (Mandir et al., 1999).
Impact on Dopaminergic Neurons and Parkinsonian Syndromes
Further research on the structural analogs of 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine has examined their effects on dopaminergic neurons, particularly in the context of induced Parkinsonian syndromes. Studies have explored the selective vulnerability of these neurons to toxins and investigated the pathways leading to dopaminergic degeneration, offering insights into the progression of Parkinsonian symptoms and potential therapeutic avenues (Waters et al., 1987). This includes an investigation into the role of neuronal nitric oxide in MPTP-induced neurotoxicity and its potential as a target for Parkinson's disease treatment (Hantraye et al., 1996).
Safety And Hazards
properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2,4,7,10H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFLMDZOWYPYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)
![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)
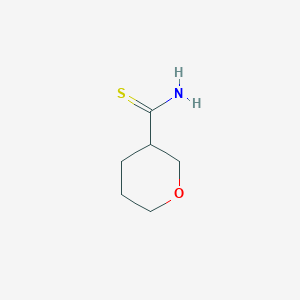
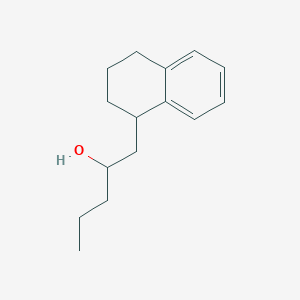
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)
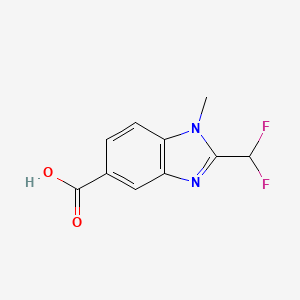
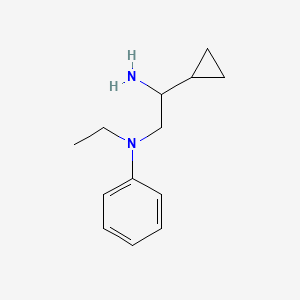
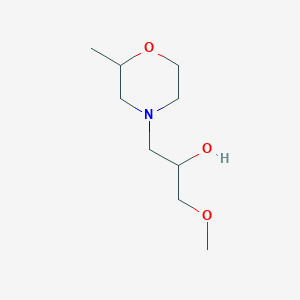
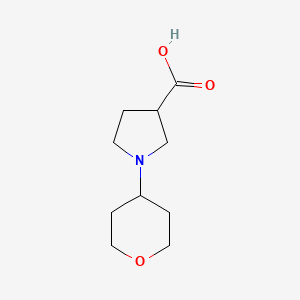
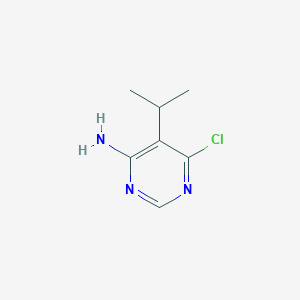
![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)
